molecular formula C22H16O5S2 B12682685 Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate CAS No. 81116-48-5

Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate

Cat. No.: B12682685
CAS No.: 81116-48-5
M. Wt: 424.5 g/mol
InChI Key: GMZGPOQKBSMQOG-UHFFFAOYSA-N
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Description

Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate is a complex organic compound with a unique structure that includes a thioxanthene core, a phenylsulphonyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate typically involves multiple steps. One common method includes the reaction of a thioxanthene derivative with a phenylsulphonyl chloride in the presence of a base to introduce the phenylsulphonyl group. This is followed by esterification with ethanol to form the ethyl ester. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate involves its interaction with specific molecular targets. The phenylsulphonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thioxanthene core may also play a role in its biological activity by stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate is unique due to the presence of both the thioxanthene core and the phenylsulphonyl group. This combination imparts specific chemical and biological properties that are not found in similar compounds .

Properties

CAS No.

81116-48-5

Molecular Formula

C22H16O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 3-(benzenesulfonyl)-9-oxothioxanthene-1-carboxylate

InChI

InChI=1S/C22H16O5S2/c1-2-27-22(24)17-12-15(29(25,26)14-8-4-3-5-9-14)13-19-20(17)21(23)16-10-6-7-11-18(16)28-19/h3-13H,2H2,1H3

InChI Key

GMZGPOQKBSMQOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)S(=O)(=O)C3=CC=CC=C3)SC4=CC=CC=C4C2=O

Origin of Product

United States

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